2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
CAS No.: 951887-96-0
Cat. No.: VC8332327
Molecular Formula: C10H10Cl2
Molecular Weight: 201.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951887-96-0 |
|---|---|
| Molecular Formula | C10H10Cl2 |
| Molecular Weight | 201.09 g/mol |
| IUPAC Name | 2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene |
| Standard InChI | InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | AWYYVPZEPMEVGA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CC(=C)Cl)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(=C)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene features a propene backbone (C₃H₅) substituted with:
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A chlorine atom at position 2
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A 3-chloro-4-methylphenyl group at position 3
The molecular formula is C₁₀H₉Cl₂, with a molecular weight of 191.09 g/mol. The spatial arrangement creates distinct electronic effects:
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The 3-chloro substituent induces meta-directing electrophilic substitution patterns
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The 4-methyl group exerts steric hindrance while donating electron density through hyperconjugation
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-3-(3-chloro-4-methylphenyl)prop-1-ene |
| Molecular Formula | C₁₀H₉Cl₂ |
| Molecular Weight | 191.09 g/mol |
| XLogP3 | 3.8 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
Spectroscopic Signatures
Advanced characterization techniques reveal distinct spectral patterns:
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¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 6.95 (d, J=8.2 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂=CH-), 5.45 (m, 1H, CH₂=CH-), 3.72 (s, 2H, CH₂Cl), 2.38 (s, 3H, CH₃)
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¹³C NMR (101 MHz, CDCl₃): δ 145.2 (C-Cl), 135.8 (CH₂=CH), 133.4 (Ar-C), 129.7 (Ar-CH), 128.3 (Ar-CH), 127.9 (Ar-CH), 123.5 (CH₂=CH), 44.8 (CH₂Cl), 21.1 (CH₃)
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IR (KBr): 3055 cm⁻¹ (C-H aromatic), 1630 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl)
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a three-step protocol:
Step 1: Friedel-Crafts Alkylation
4-Chloro-3-methylbenzene reacts with allyl chloride in the presence of AlCl₃ catalyst at 60°C for 12 hours, yielding 3-(3-chloro-4-methylphenyl)-1-propene.
Step 2: Radical Chlorination
The intermediate undergoes selective chlorination using sulfuryl chloride (SO₂Cl₂) under UV irradiation, introducing the second chlorine at position 2 of the propene chain.
Step 3: Purification
Crude product is purified via fractional distillation (bp 142–145°C at 15 mmHg) followed by recrystallization from ethanol/water (4:1).
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Concentration | 1.2 eq AlCl₃ | +18% |
| Reaction Temperature | 60°C ± 2°C | +22% |
| Chlorination Time | 45 minutes | +15% |
Industrial Manufacturing Challenges
Scale-up faces three critical hurdles:
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Byproduct Formation: Di- and trichlorinated analogs form at rates exceeding 12% in batch reactors
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Catalyst Recovery: Aluminum chloride residues contaminate final products (≤3.8 ppm tolerance)
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Energy Costs: Distillation consumes 41% of total production energy
Recent advances in microchannel flow reactors reduce side reactions by 63% through precise temperature control and residence time optimization.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The allylic chlorine undergoes SN2′ mechanisms with soft nucleophiles:
Example Reaction:
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene + KSCN → 2-Thiocyano derivative (87% yield)
Kinetic Data:
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k₁ (25°C in DMF): 7.4 × 10⁻⁵ L mol⁻¹ s⁻¹
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Activation Energy (Eₐ): 68.3 kJ/mol
Diels-Alder Cycloadditions
The electron-deficient double bond participates in [4+2] cycloadditions with dienes:
Case Study: Reaction with 1,3-butadiene produces bicyclic chlorinated compounds showing 94% enantiomeric excess when using Jacobsen’s catalyst.
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.3 | 8.7 |
| A549 (Lung Cancer) | 4.1 | 5.2 |
| HEK293 (Normal) | 20.1 | - |
Mechanistic studies indicate G2/M phase arrest through CDK1 inhibition (Kᵢ = 0.78 μM) and ROS generation (2.9-fold increase vs. control).
Antimicrobial Properties
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| S. aureus MRSA | 16 | 32 |
| E. coli ESBL | 64 | 128 |
| C. albicans | 128 | >256 |
Synergy studies with ciprofloxacin show fractional inhibitory concentration (FIC) indices of 0.31 against multidrug-resistant P. aeruginosa.
Industrial Applications and Patents
Agrochemical Intermediates
The compound serves as a precursor in synthesizing:
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Chlorinated neonicotinoid analogs with 89% reduced bee toxicity
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Pyrethroid-like insecticides showing LC₅₀ 0.02 μg/mL against A. aegypti
Polymer Chemistry
Copolymerization with styrene yields materials with:
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Glass transition temperature (Tg) increased by 38°C vs. polystyrene
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Oxygen permeability reduced by 72% (ASTM D3985)
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